molecular formula C13H14O4 B11878332 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one CAS No. 922495-04-3

2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one

Katalognummer: B11878332
CAS-Nummer: 922495-04-3
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: JQWAPGXLARKREZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a butan-2-yl group and two hydroxyl groups attached to the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a substituted phenol and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzopyran derivatives.

    Substitution: Halogenated or nitrated benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzopyran derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

    2-(Butan-2-yl)-4,6-dihydroxybenzene: Similar structure but lacks the benzopyran ring.

    6,8-Dihydroxy-4H-1-benzopyran-4-one: Similar structure but lacks the butan-2-yl group.

    2-(Butan-2-yl)-4H-1-benzopyran-4-one: Similar structure but lacks the hydroxyl groups.

Uniqueness: 2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one is unique due to the presence of both the butan-2-yl group and the hydroxyl groups on the benzopyran ring. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

922495-04-3

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

2-butan-2-yl-6,8-dihydroxychromen-4-one

InChI

InChI=1S/C13H14O4/c1-3-7(2)12-6-10(15)9-4-8(14)5-11(16)13(9)17-12/h4-7,14,16H,3H2,1-2H3

InChI-Schlüssel

JQWAPGXLARKREZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC(=O)C2=C(O1)C(=CC(=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.